Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused tetrahydrothienopyridine core. This scaffold is modified with an acetyl group at position 6 and a 5-phenylisoxazole-3-carboxamido substituent at position 2. The compound’s synthesis typically involves multi-step procedures, including nucleophilic substitution and amidation reactions, as evidenced by analogous synthetic routes .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-12(25)24-9-8-14-17(11-24)30-20(18(14)21(27)28-2)22-19(26)15-10-16(29-23-15)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNNBUJLOJFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with promising biological activities. This article explores its synthesis, biological activity, and potential applications based on available research findings.
Compound Overview
- IUPAC Name : Methyl 6-acetyl-2-[(5-phenylisoxazole-3-carbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Molecular Formula : C21H19N3O5S
- Molecular Weight : 425.46 g/mol
- CAS Number : 1171507-81-5
This compound features a thieno[2,3-c]pyridine core substituted with an isoxazole moiety and has been identified for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes that integrate the thieno and isoxazole functionalities. Specific synthetic routes may vary but generally follow established protocols for creating similar heterocyclic compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : The compound exhibited significant inhibitory effects against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . This suggests a strong potential for development as an antimicrobial agent.
- Antifungal Activity : The compound demonstrated antifungal properties against Candida species and other fungi, indicating its broad-spectrum efficacy .
- Cytotoxicity : In vitro studies using MTT assays revealed that the compound possesses cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in bacterial DNA replication:
- DNA Gyrase Inhibition : Molecular docking studies indicated that the compound binds effectively to DNA gyrase, forming critical hydrogen bonds with amino acid residues such as SER1084 and ASP437. This interaction is crucial for its antibacterial activity .
Research Findings and Case Studies
Several research articles have documented the biological evaluations of similar compounds:
Case Study: Antimicrobial Evaluation
In a comparative study evaluating various thiazolopyridine derivatives, the compound was noted for its superior activity against Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. The binding interactions were quantitatively assessed through molecular docking, confirming its potential as a lead compound for antibiotic development .
Scientific Research Applications
Anticancer Properties
The compound's structural features suggest potential activity against cancer through various mechanisms, including inhibition of histone deacetylases (HDACs). HDAC inhibitors are recognized for their role in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Case Study: HDAC Inhibition
A study highlighted the efficacy of compounds with isoxazole structures in inhibiting HDACs. For instance, a derivative exhibited significantly lower IC50 values at HDAC-6 compared to other isoforms, indicating strong inhibitory activity. This suggests that methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could be a candidate for further development as an HDAC inhibitor .
| Compound | IC50 (nM) | HDAC Isoform |
|---|---|---|
| Example 1 | 50 | HDAC-1 |
| Example 2 | 10 | HDAC-6 |
Neuroprotective Effects
Research indicates that compounds with similar structural motifs may exhibit neuroprotective properties. Isoxazole derivatives have been studied for their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection
In vitro studies demonstrated that certain isoxazole derivatives reduced neuronal cell death induced by oxidative stress. The protective effects were attributed to the modulation of signaling pathways involved in inflammation and apoptosis .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Isoxazoles are known for their broad-spectrum antimicrobial activity against various pathogens.
Case Study: Antitubercular Activity
A series of isoxazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed moderate bioactivity comparable to established antitubercular drugs. This suggests that this compound might have similar antimicrobial properties worth investigating further .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 0.34 | Moderate |
| Compound B | 0.91 | Control (Isoniazid) |
Synthesis and Structural Modifications
The synthesis of this compound involves complex multi-step reactions that can be optimized for yield and purity. Research into synthetic pathways has revealed efficient methods for producing this compound and its analogs.
Synthesis Overview
Recent studies have focused on metal-free synthetic routes to create isoxazole derivatives efficiently. These methods not only enhance yield but also reduce environmental impact compared to traditional metal-catalyzed processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The tetrahydrothieno[2,3-c]pyridine scaffold is versatile, with modifications at positions 2 and 6 significantly influencing biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with key analogs:
Compound 3e (Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate)
- Structure: Features a 3,4,5-trimethoxyanilino group at position 2 instead of the phenylisoxazole carboxamido group.
- Activity : Demonstrated antitubulin activity with an IC₅₀ of 1.2 µM in MDA-MB-231 cancer cells, attributed to the trimethoxyphenyl moiety’s role in tubulin binding .
- Physical Properties : Molecular weight = 420.48 g/mol; melting point = 90–91°C; ¹H-NMR data (δ 2.06 ppm for acetyl group) .
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)
- Structure : Substituted with a Boc-protected amine at position 6 and an ethyl ester at position 3.
- Similarity: Structural similarity score of 0.86 to the target compound, likely due to the shared tetrahydrothienopyridine core .
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Structure : Contains a benzyl group at position 6 and a thiophene carboxamido group at position 2.
- Molecular Weight : 463.0 g/mol; higher lipophilicity due to the benzyl substituent .
- Potential Use: Thiophene derivatives are often explored for antimicrobial or anticancer activity, though specific data for this analog are unavailable .
Data Table: Key Properties of Analogous Compounds
Impact of Substituents on Activity
- Position 2 Modifications: The 5-phenylisoxazole-3-carboxamido group in the target compound may enhance metabolic stability compared to the hydrolytically labile anilino group in Compound 3e. Thiophene carboxamido derivatives (e.g., ) could exhibit altered binding affinities due to sulfur’s electronegativity differences from oxygen in isoxazoles.
- Position 6 Modifications :
Research Findings and Trends
- Antitubulin Activity: The trimethoxyphenylamino group in Compound 3e is critical for microtubule disruption, suggesting that the target compound’s phenylisoxazole group may require optimization for similar efficacy .
- Synthetic Feasibility: The target compound’s synthesis would likely follow protocols analogous to Compound 3e, with amidation steps replacing the anilino group with phenylisoxazole carboxamide .
- Structural Similarity : High similarity scores (e.g., 0.86 for ) indicate conserved core pharmacophores, but divergent substituents necessitate empirical validation of activity.
Q & A
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
